molecular formula C14H16ClN5O2 B2603086 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034466-22-1

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No. B2603086
CAS RN: 2034466-22-1
M. Wt: 321.77
InChI Key: ADVGWPASCPTNTR-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMCTB, and it is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.

Scientific Research Applications

Synthesis and Polymer Applications

The compound 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, through its core structure related to melamine and triazine derivatives, has shown significant potential in the synthesis of bi-functional derivatives and their polycondensates. Research conducted by Matsukawa et al. (1980) highlighted the synthesis of new melamine derivatives with potential applications in creating polycondensates, which are useful in various industrial applications, including resins and coatings due to their structural integrity and thermal stability (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).

Corrosion Inhibition

Benzothiazole derivatives incorporating triazine structures, similar to the compound , have been synthesized and studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives and explored their efficacy as corrosion inhibitors for carbon steel in acidic environments. These studies demonstrate the potential of triazine derivatives in protecting industrial materials from corrosion, significantly extending their life and reducing maintenance costs (Hu, Z., Meng, Y., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D., 2016).

Synthesis of Aromatic Polymers

The triazine ring, a component of the chemical structure of 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, plays a crucial role in the synthesis of new aromatic polyamides, polyimides, and polyureas. Lin et al. (1990) have synthesized new aromatic polymers containing 1,3,5-triazine rings with long alkyl side chains, demonstrating their solubility and thermal stability. These polymers have potential applications in various fields, including electronics, due to their unique electrical properties and stability (Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S., 1990).

Antitumor Agent Synthesis

Triazine derivatives have been explored for their potential in the synthesis of antitumor agents. Ferrer et al. (2002) conducted a study on the synthesis of isotopomers of pentamethylmelamine, an experimental anticancer agent, using a compound structurally related to 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide. This research opens new pathways for the development of novel anticancer drugs with improved efficacy and specificity (Ferrer, S., Naughton, D., & Threadgill, M., 2002).

Agricultural Herbicide Impact

The triazine core structure, akin to that of 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, has been studied for its effects on soil algae, indicating its broader environmental and agricultural implications. Loeppky and Tweedy (1969) investigated the impact of atrazine, a triazine herbicide, on the growth of unicellular green algae, providing essential insights into the ecological effects of triazine-based herbicides (Loeppky, C., & Tweedy, B., 1969).

properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2/c1-20(2)13-17-11(18-14(19-13)22-3)8-16-12(21)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGWPASCPTNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

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